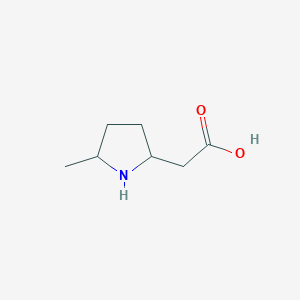
2-(5-Methylpyrrolidin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methylpyrrolidin-2-yl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring can influence the compound’s biological activity and its interaction with various molecular targets.
准备方法
The synthesis of 2-(5-Methylpyrrolidin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. For instance, the starting material can be a pyrrolidine derivative, which undergoes a series of reactions such as alkylation, acylation, and oxidation to introduce the desired functional groups . Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and specific reaction conditions to control the process.
化学反应分析
2-(5-Methylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves replacing one functional group with another. For example, halogenation can introduce halogen atoms into the molecule, which can then be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methyl group on the pyrrolidine ring can yield a carboxylic acid derivative .
科学研究应用
2-(5-Methylpyrrolidin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of 2-(5-Methylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, influencing its biological activity. The exact pathways involved depend on the specific application and the molecular targets being studied .
相似化合物的比较
2-(5-Methylpyrrolidin-2-yl)acetic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: This compound also features a pyrrolidine ring but with different functional groups, leading to different biological activities.
Pyrrolidin-2-one: This compound has a similar structure but with a carbonyl group, which can influence its reactivity and applications.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins and with significant biological importance
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can lead to unique interactions and applications in various fields.
属性
IUPAC Name |
2-(5-methylpyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(8-5)4-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZLMSXUEMECGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














